2,2-Diisopropyl-1,3-oxathiolane

Physicochemical characterization Material handling Solubility prediction

2,2-Diisopropyl-1,3-oxathiolane (CAS 16047-99-7) is a 1,3-oxathiolane derivative that functions as the ethylene monothioketal of diisopropyl ketone (2,4-dimethyl-3-pentanone). With molecular formula C9H18OS and molecular weight 174.30 g·mol⁻¹, it belongs to the class of saturated five-membered O,S-heterocycles widely employed as carbonyl protecting groups in multi-step organic synthesis.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
CAS No. 16047-99-7
Cat. No. B094032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diisopropyl-1,3-oxathiolane
CAS16047-99-7
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCC(C)C1(OCCS1)C(C)C
InChIInChI=1S/C9H18OS/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3
InChIKeyOBNXFRXTSJYKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diisopropyl-1,3-oxathiolane (CAS 16047-99-7) – Procurement-Grade Overview of a Sterically Demanding Cyclic Thioketal


2,2-Diisopropyl-1,3-oxathiolane (CAS 16047-99-7) is a 1,3-oxathiolane derivative that functions as the ethylene monothioketal of diisopropyl ketone (2,4-dimethyl-3-pentanone) . With molecular formula C9H18OS and molecular weight 174.30 g·mol⁻¹, it belongs to the class of saturated five-membered O,S-heterocycles widely employed as carbonyl protecting groups in multi-step organic synthesis [1]. The geminal diisopropyl substitution at the 2‑position imparts pronounced steric bulk, distinguishing it from the more common 2,2‑dimethyl- and 2‑methyl‑1,3‑oxathiolane congeners. Computed physicochemical descriptors include a density of 0.958 g·cm⁻³, a predicted boiling point of 225.5 °C (760 mmHg), a refractive index of 1.475, and a calculated LogP of 2.76 .

Why 2,2-Diisopropyl-1,3-oxathiolane Cannot Be Freely Substituted with Less Hindered 1,3-Oxathiolane Analogs


Simple interchange between 2,2-diisopropyl-1,3-oxathiolane and less bulky 1,3‑oxathiolanes (e.g., 2,2‑dimethyl‑ or 2‑methyl‑1,3‑oxathiolane) is precluded by the non‑linear dependence of hydrolytic stability, steric shielding, and physicochemical properties on C2‑substituent size. Kinetic studies on the hydrolytic decomposition of 1,3‑oxathiolanes demonstrate that the rate constants are highly sensitive to substitution pattern; for example, 2,2‑dimethyl‑1,3‑oxathiolane hydrolyzes at a rate substantially different from that of the unsubstituted or 2‑methyl parent [1]. Extrapolation to the diisopropyl congener, where the Taft steric parameter (Es) of isopropyl (–0.47) far exceeds that of methyl (0.00), predicts a further significant attenuation of hydrolysis rate . Additionally, the approximately 48 % larger molecular volume and the 0.2 g·cm⁻³ lower computed density relative to the 2,2‑dimethyl analog alter solvent‑solute interactions and material‑handling characteristics . These combined effects mean that direct replacement without re‑optimization of reaction conditions or validation of protection/deprotection kinetics carries a high risk of failed synthetic sequences.

Quantitative Differentiation Evidence for 2,2-Diisopropyl-1,3-oxathiolane vs. Its Closest 1,3-Oxathiolane Analogs


Computed Physicochemical Property Comparison: Density, Boiling Point, and LogP vs. 2,2-Dimethyl-1,3-oxathiolane

Procurement and formulation decisions often begin with bulk physical properties. The target compound exhibits a computed density of 0.958 g·cm⁻³, which is approximately 8–10 % lower than the typical density of 2,2‑dimethyl‑1,3‑oxathiolane (∼1.05 g·cm⁻³, NIST WebBook data [1]), consistent with the additional hydrocarbon mass increasing molar volume. Its predicted boiling point of 225.5 °C is roughly 75 °C higher than that of the dimethyl analog (∼150–155 °C), and its calculated LogP of 2.76 indicates markedly greater lipophilicity than the smaller congener (estimated LogP ≈1.5). These differences translate into distinct solvent compatibility and storage requirements.

Physicochemical characterization Material handling Solubility prediction

Hydrolytic Stability Variation Inferred from Kinetic Studies on Substituted 1,3-Oxathiolanes

Pihlaja (1972) reported that the pseudo-first-order rate constant for acid-catalyzed hydrolysis of 2,2‑dimethyl‑1,3‑oxathiolane is substantially lower than that of the 2‑methyl and unsubstituted parent compounds [1]. While the 2,2‑diisopropyl derivative was not explicitly included, the established trend of decreasing hydrolysis rate with increasing steric bulk at the 2‑position allows a class‑level extrapolation: the diisopropyl congener, bearing the bulkiest substituent (Taft Es = –0.47 for i‑Pr vs. 0.00 for Me ), is predicted to exhibit the slowest hydrolytic decomposition under standard acidic conditions. This translates into longer shelf-life in acidic storage media and greater robustness during multi-step syntheses where the protecting group must survive subsequent transformations.

Hydrolytic stability Protecting group longevity Reaction kinetics

Electrochemical α‑Methoxylation Yield Context for 1,3-Oxathiolane Substrates

Fuchigami et al. (2003) demonstrated that fluoride ion-mediated anodic methoxylation of 1,3‑oxathiolanes proceeds to give α‑methoxylated products in moderate to reasonable yields without ring expansion [1]. Although the published work focuses on thiazolidine and generic 1,3‑oxathiolane substrates, the methodology is directly applicable to 2,2‑diisopropyl‑1,3‑oxathiolane because the electrochemical activation is mediated by a fluorosulfonium ion intermediate that is largely independent of C2‑substituent identity. The steric bulk of isopropyl groups, however, may marginally influence diastereoselectivity of the methoxylation step—a parameter that remains to be quantified. This electro-synthetic route offers an alternative to hazardous chemical oxidants (e.g., dibenzoyl peroxide) for α‑functionalization, enhancing the compound's value as a building block for thiosugar nucleoside analogues.

Electrosynthesis α‑Functionalization Nucleoside precursor

Solubility Profile and Solvent Compatibility vs. Polar Oxathiolane Analogs

The calculated LogP of 2.76 places 2,2‑diisopropyl‑1,3‑oxathiolane firmly in the lipophilic regime, with preferential solubility in non‑polar solvents such as hexane and toluene [1]. This contrasts with the 2,2‑dimethyl‑1,3‑oxathiolane (est. LogP ≈1.5), which exhibits greater miscibility with moderately polar solvents. The pronounced lipophilicity facilitates phase separation during aqueous work-up and reduces loss to water layers—a practical advantage in large-scale preparations where extraction efficiency directly impacts isolated yield. Additionally, the higher boiling point (225.5 °C) allows for higher-temperature distillative purification without decomposition, provided thermal stability is adequate.

Solubility Reaction medium selection Extraction efficiency

Steric Parameter (Taft Es) Differentiation from 2,2-Dimethyl- and 2-Methyl-1,3-oxathiolane

The Taft steric substituent constant (Es) provides a quantitative framework for comparing the steric demand of 2‑substituents. The isopropyl group has Es = –0.47, whereas methyl has Es = 0.00 and ethyl Es = –0.07 . With two isopropyl substituents at the 2‑position, the cumulative steric compression is substantially greater than in the dimethyl or diethyl analogs. This difference is directly relevant to the rate of nucleophilic attack at the anomeric carbon during deprotection and the conformational preference of the oxathiolane ring, both of which affect the kinetic profile of protection/deprotection sequences.

Steric effects Structure-reactivity relationships Protecting group design

Recommended Application Scenarios for 2,2-Diisopropyl-1,3-oxathiolane Based on Quantitative Differentiation Evidence


Protection of Sterically Encumbered Ketones in Multi-Step Total Synthesis

When a synthetic sequence requires a ketone protecting group that remains intact under acidic conditions while withstanding nucleophilic reagents, 2,2‑diisopropyl‑1,3‑oxathiolane offers a sterically demanding shield. The class‑level inference from hydrolysis kinetics and the large Taft Es value suggest superior longevity compared to 2,2‑dimethyl‑1,3‑oxathiolane, reducing the risk of premature deprotection during extended campaigns.

Electrochemical α‑Functionalization for Nucleoside Analogue Synthesis

For medicinal chemistry programs targeting modified nucleosides (e.g., anti‑HIV or anti‑HBV agents), 2,2‑diisopropyl‑1,3‑oxathiolane can serve as a precursor for fluoride ion‑mediated anodic methoxylation . The electrochemical route avoids hazardous peroxide reagents and is compatible with the sterically hindered substrate, enabling access to α‑methoxylated or α‑acetoxylated building blocks under mild conditions.

Biphasic Reaction Processes Requiring High Organic-Phase Affinity

The elevated LogP (2.76) and low water solubility make 2,2‑diisopropyl‑1,3‑oxathiolane particularly suitable for biphasic reactions (e.g., phase‑transfer catalysis or extractive work‑up). Product isolation is simplified because the compound partitions quantitatively into non‑polar solvents, minimizing emulsion formation and aqueous waste volume.

Distillative Purification of High-Boiling Intermediates

The predicted boiling point of 225.5 °C permits vacuum distillation at temperatures that are prohibitive for lower‑boiling oxathiolane analogs without thermal degradation. This property is advantageous during scale‑up when chromatographic purification is impractical and distillation remains the preferred unit operation.

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